Benzoate d’équiline

Vue d'ensemble

Description

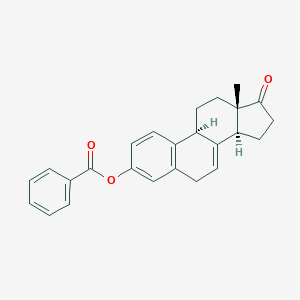

Equilin benzoate is a synthetic derivative of equilin, an estrogenic steroid primarily found in the urine of pregnant mares. It is a component of conjugated estrogens used in hormone replacement therapy. The compound has the molecular formula C25H24O3 and a molecular weight of 372.46 g/mol .

Applications De Recherche Scientifique

Equilin benzoate has a wide range of applications in scientific research:

Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

Biology: Studied for its estrogenic activity and its effects on cellular processes.

Medicine: Investigated for its potential use in hormone replacement therapy and its effects on menopausal symptoms.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mécanisme D'action

Target of Action

Equilin benzoate, a naturally occurring estrogenic steroid, primarily targets the estrogen receptors (ERs), the ERα and ERβ . These receptors are found in various tissues, including female organs, breasts, hypothalamus, and pituitary . The relative binding affinity of equilin for the ERα and ERβ is about 13% and 49% of that of estradiol, respectively .

Mode of Action

Equilin enters the cells of responsive tissues where it interacts with its protein receptors . This interaction leads to an increase in the rate of synthesis of DNA, RNA, and some proteins . Equilin can be converted into the more potent estrogen 17β-dihydroequilin in the body . This estrogen has about 113% and 108% of the relative binding affinities of estradiol for the ERα and ERβ, respectively .

Biochemical Pathways

Equilin influences several biochemical pathways. It promotes the growth and development of the vagina, uterus, and fallopian tubes, and enlargement of the breasts . It also contributes to the shaping of the skeleton, maintenance of tone and elasticity of urogenital structures, changes in the epiphyses of the long bones, growth of axillary and pubic hair, and pigmentation of the nipples and genitals . In the preovulatory or nonovulatory cycle, estrogen is the primary determinant in the onset of menstruation . Estrogens also affect the release of pituitary gonadotropins .

Pharmacokinetics

The metabolic clearance rates (MCRs) of equilin and equilin sulfate were determined in normal postmenopausal women and a normal man by single intravenous injections . The half-life of equilin was approximately 19–27 min, and the MCR of equilin was calculated to be 1982 liters/day/m² in the normal man and 3300 liters/day/m² in the normal postmenopausal woman . Equilin is very rapidly metabolized to mainly equilin sulfate .

Result of Action

The pharmacologic effects of equilin are similar to those of endogenous estrogens . It is used for the treatment of moderate to severe vasomotor symptoms associated with menopause, atrophic vaginitis, osteoporosis, hypoestrogenism due to hypogonadism, castration, primary ovarian failure, breast cancer (for palliation only), and advanced androgen-dependent carcinoma of the prostate (for palliation only) .

Analyse Biochimique

Biochemical Properties

Equilin benzoate interacts with various enzymes, proteins, and other biomolecules. It is an estrogen, or an agonist of the estrogen receptors (ERs), the ERα and ERβ . In terms of relative binding affinity for the ERs, equilin has about 13% and 49% of that of estradiol for the ERα and ERβ, respectively .

Cellular Effects

Equilin benzoate influences cell function by interacting with estrogen receptors. It has effects on cell signaling pathways, gene expression, and cellular metabolism . It can be converted into the more potent estrogen 17β-dihydroequilin in the body . This estrogen has about 113% and 108% of the relative binding affinities of estradiol for the ERα and ERβ, respectively .

Molecular Mechanism

Equilin benzoate exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is present in CEEs in the form of equilin sulfate, which itself is inactive and acts as a prodrug of equilin via steroid sulfatase .

Metabolic Pathways

Equilin benzoate is involved in the metabolic pathways of estrogen. It can be converted into the more potent estrogen 17β-dihydroequilin in the body . This conversion is part of the metabolic pathways that equilin benzoate is involved in.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Equilin benzoate can be synthesized through the esterification of equilin with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows: [ \text{Equilin} + \text{Benzoic Acid} \rightarrow \text{Equilin Benzoate} + \text{Water} ]

Industrial Production Methods: In industrial settings, the synthesis of equilin benzoate may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Types of Reactions:

Oxidation: Equilin benzoate can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzoate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Equilin alcohol.

Substitution: Various substituted equilin derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Equilin: The parent compound of equilin benzoate, with similar estrogenic properties.

Estrone: Another estrogenic steroid with a similar structure but differing in the position of double bonds.

Equilenin: A related compound with additional double bonds in the steroid nucleus.

Uniqueness: Equilin benzoate is unique due to its esterified form, which enhances its stability and bioavailability compared to its parent compound, equilin. This modification allows for more controlled release and prolonged activity in hormone replacement therapies .

Propriétés

IUPAC Name |

[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8-10,15,20,22H,7,11-14H2,1H3/t20-,22+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXFQXUDHNMOTI-KJWPAHLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)[C@@H]1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975711 | |

| Record name | 17-Oxoestra-1(10),2,4,7-tetraen-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6030-80-4 | |

| Record name | Equilin, benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006030804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Oxoestra-1(10),2,4,7-tetraen-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Equilin benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary finding of the research regarding equilin benzoate?

A1: The research demonstrated that equilin benzoate, along with other estrogenic chemicals (theelin, keto-estrin benzoate, and hydroxyestrin benzoate), could induce mammary carcinomas in mice []. This finding highlights the potential carcinogenic effects of these compounds, including equilin benzoate.

Q2: How does the research link equilin benzoate to cancer development?

A2: The research posits that chemical stimulation, particularly by estrogenic hormones like equilin benzoate, plays a role in mammary tumor development []. While the exact mechanism isn't detailed in the abstract, it suggests that prolonged exposure to equilin benzoate may contribute to cancer development in susceptible individuals.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

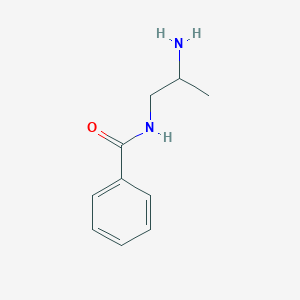

![6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine](/img/structure/B116342.png)